5-(6-(4-(哌嗪-1-基)苯基)吡唑并[1,5-a]嘧啶-3-基)喹啉
描述
LDN-212854 is a potent and selective inhibitor of bone morphogenetic protein type I receptor kinases. It is particularly effective in inhibiting activin receptor-like kinase 2 (IC50: 1.3 nM) and activin receptor-like kinase 1 (IC50: 2.40 nM) . This compound is used in the research of fibrodysplasia ossificans progressiva and various cancers, including hepatocellular carcinoma .
科学研究应用
LDN-212854 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of bone morphogenetic protein type I receptor kinases.
Biology: It is used to investigate the role of bone morphogenetic protein signaling in various biological processes.
Medicine: It is used in preclinical studies to evaluate its potential as a therapeutic agent for diseases like fibrodysplasia ossificans progressiva and hepatocellular carcinoma.
Industry: It is used in the development of new drugs targeting bone morphogenetic protein signaling pathways
作用机制
Target of Action
Similar compounds have been found to target cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
It is likely that it interacts with its targets (potentially cdks) by binding to their active sites, thereby inhibiting their activity and leading to changes in cellular processes .
Biochemical Pathways
Given the potential targeting of cdks, it can be inferred that the compound may affect cell cycle regulation pathways, leading to downstream effects such as cell cycle arrest or apoptosis .
Result of Action
If the compound does indeed inhibit cdks, it could potentially lead to cell cycle arrest or apoptosis, thereby exerting anti-cancer effects .
生化分析
Biochemical Properties
The compound 5-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline has been identified as a strategic compound for optical applications due to several key characteristics . It has tunable photophysical properties, and electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors
Molecular Mechanism
It is known that electron-donating groups at position 7 on the fused ring favor large absorption/emission intensities
准备方法
The synthesis of LDN-212854 involves several steps, starting with the preparation of the core structure, which is a quinoline derivative. The synthetic route typically involves the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials to form the quinoline core.
Functionalization: The core structure is then functionalized by introducing various substituents at specific positions.
Final assembly: The final step involves the coupling of the functionalized core with other necessary components to form LDN-212854.
The reaction conditions for these steps often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
化学反应分析
LDN-212854 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
LDN-212854 is often compared with other bone morphogenetic protein inhibitors, such as LDN-193189 and LDN-214117. While all these compounds inhibit bone morphogenetic protein type I receptor kinases, LDN-212854 is unique in its higher selectivity for activin receptor-like kinase 2 and activin receptor-like kinase 1. This selectivity makes it a more potent inhibitor in certain biological contexts .
Similar Compounds
LDN-193189: Another potent inhibitor of bone morphogenetic protein type I receptor kinases, but with different selectivity profiles.
LDN-214117: A compound with similar inhibitory effects but different pharmacokinetic properties.
属性
IUPAC Name |
5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6/c1-3-21(22-4-2-10-27-24(22)5-1)23-16-29-31-17-19(15-28-25(23)31)18-6-8-20(9-7-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDGBGOVJPEFBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=C6C=CC=NC6=CC=C5)N=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432597-26-6 | |
Record name | 1432597-26-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。